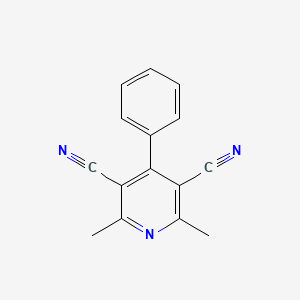
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5 on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction. The starting materials typically include an aldehyde, a β-ketoester, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can improve the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the phenyl and pyridine rings provide structural stability and electronic properties. These interactions can modulate the activity of biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dichloropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and pharmaceuticals .
Propiedades
Número CAS |
24234-64-8 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7H,1-2H3 |
Clave InChI |
SAJJAQUXYVSCOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


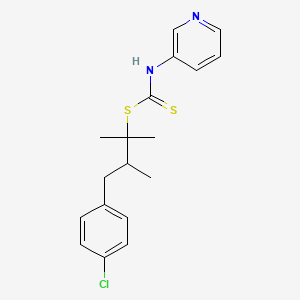
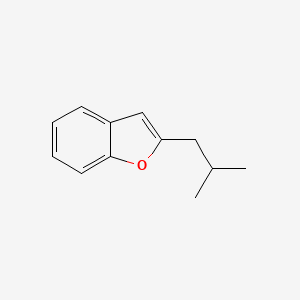

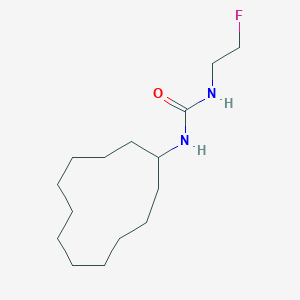
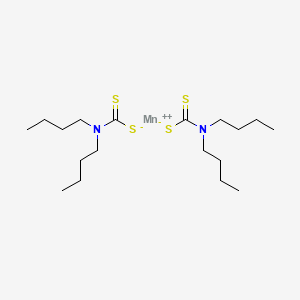

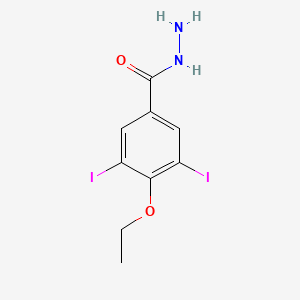
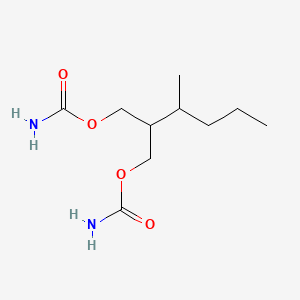
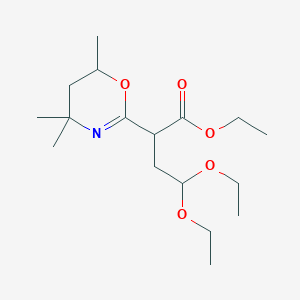
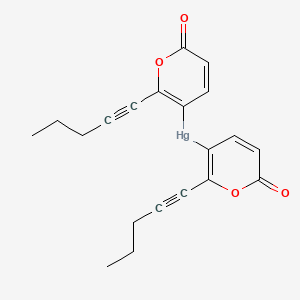
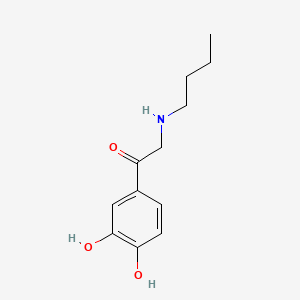
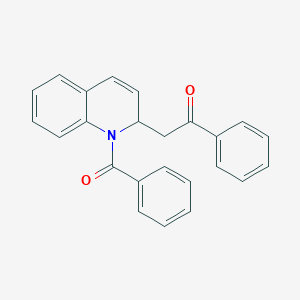
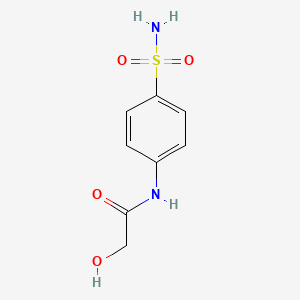
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
